2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid
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Overview
Description
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound features an amino group, a hydroxy group, and a methylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the reaction of 2-amino-3-hydroxypropanoic acid with 4-methylsulfanylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-hydroxypropanoic acid: A simpler analog with similar functional groups but lacking the methylsulfanyl group.
4-methylsulfanylbutanoic acid: Contains the methylsulfanyl group but lacks the amino and hydroxy groups.
Uniqueness
The presence of both the amino and hydroxy groups, along with the methylsulfanyl group, makes 2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid unique. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C8H16N2O4S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
PBUXMVYWOSKHMF-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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